N-Acetylglyphosate
Description
Contextualization within Genetically Modified Crop Systems and Herbicide Metabolism
N-Acetylglyphosate is a principal metabolite of the widely used herbicide glyphosate (B1671968), but its formation is specifically linked to genetically modified crops that contain the glyphosate N-acetyltransferase (gat) gene. fao.orgfao.org This gene, originally isolated from Bacillus licheniformis, encodes the GAT enzyme, which detoxifies glyphosate by acetylating it, thereby producing this compound. researchgate.netresearchgate.net This mechanism confers tolerance to glyphosate in crops such as soybeans, maize, and canola, as this compound does not possess herbicidal activity. foodstandards.gov.aucdc.gov
In conventional crops or those modified with the CP4-EPSPS gene for glyphosate tolerance, the metabolic pathway of glyphosate is different, and this compound is not a significant metabolite. fao.org However, in GAT-containing crops, this compound can be the major residue component. fao.orgfao.org For instance, in genetically modified soybeans with the GAT trait, this compound is the primary residue found in the seeds. fao.org Similarly, in maize with the GAT trait, this compound was found to be the major residue in the grain. fao.org The metabolic fate of glyphosate in these GAT-expressing plants is altered, leading to the formation of this compound and, to a lesser extent, N-acetyl AMPA (aminomethylphosphonic acid), another metabolite. fao.orgnih.govmdpi.com
Historical Perspective of this compound Discovery as a Glyphosate Metabolite
The discovery of this compound as a significant glyphosate metabolite is intrinsically linked to the development of a novel glyphosate tolerance strategy for transgenic crops. Researchers sought an alternative to modifying the target enzyme of glyphosate (EPSPS) by instead focusing on a detoxification mechanism. researchgate.net This led to a search for an enzyme capable of metabolizing glyphosate into a non-herbicidal compound.
The journey to identifying the GAT enzyme involved screening a microbial collection, with a focus on Bacillus species known for their diverse metabolic capabilities. researchgate.net A mass spectrometry method was developed to detect the formation of this compound. foodstandards.gov.auresearchgate.net Through this screening process, several strains of Bacillus licheniformis were found to possess enzymes with weak glyphosate N-acetyltransferase activity. researchgate.netresearchgate.net
The initial kinetic properties of these naturally occurring enzymes were insufficient to provide adequate glyphosate tolerance in transgenic plants. researchgate.netresearchgate.net Consequently, a process of directed evolution, involving techniques like DNA shuffling, was employed to significantly improve the enzyme's efficiency. researchgate.netresearchgate.net This resulted in the development of optimized GAT enzymes that could effectively confer high levels of glyphosate tolerance in crops like maize and canola. researchgate.netfoodstandards.gov.au
Research Significance and Rationale for Comprehensive Scientific Investigation
The primary rationale for the comprehensive scientific investigation of this compound stems from its status as a major metabolite in certain genetically modified crops. fao.orgaoac.org Its presence in food and feed derived from these crops necessitates a thorough understanding of its properties and fate. fao.org Regulatory bodies and scientific panels, such as the Joint FAO/WHO Meeting on Pesticide Residues (JMPR), have evaluated this compound to establish residue definitions for dietary risk assessment. fao.orgnih.gov
For instance, for genetically modified soybean and maize crops, the residue definition for enforcement has been expanded to include the sum of glyphosate and this compound. fao.org This highlights the importance of accurately detecting and quantifying this compound in agricultural commodities. The introduction of a novel metabolite into the food chain through genetic modification drives the need for detailed studies on its metabolism, environmental fate, and analytical detection methods. aoac.orgnih.gov
Overview of Key Research Domains Pertaining to this compound
Research on this compound is concentrated in several key domains:
Metabolism in Plants: Studies focus on the metabolic pathway of glyphosate in GAT-expressing crops, confirming this compound as the primary metabolite. fao.orgfoodstandards.gov.au Research has quantified the levels of this compound and other metabolites in various parts of these plants, such as seeds, forage, and hay. fao.org
Metabolism in Animals: Investigations into the fate of orally ingested this compound in laboratory animals (rats) and livestock (goats and hens) have been conducted. fao.org These studies examine the absorption, distribution, metabolism, and excretion of the compound to understand its behavior in animals that may consume feed containing GAT-crop residues. fao.org
Analytical Methodology: A significant area of research has been the development of robust and sensitive analytical methods for the detection and quantification of this compound, often alongside glyphosate and other metabolites like AMPA and N-acetyl AMPA. google.comnih.govfda.gov These methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are crucial for regulatory monitoring and research purposes. google.comnih.gov They are designed to be applicable to diverse and complex matrices such as food, feed, and biological samples. nih.govfda.gov
Environmental Fate: While glyphosate's environmental fate has been studied extensively, the presence of this compound as a major metabolite in certain agro-ecosystems has prompted interest in its own environmental transport and degradation characteristics. nih.gov
Compound Information
| Compound Name | Abbreviation |
| This compound | NAG |
| Glyphosate | |
| Aminomethylphosphonic acid | AMPA |
| N-acetyl AMPA | NA-AMPA |
| 5-enolpyruvylshikimate-3-phosphate synthase | EPSPS |
| Glyphosate N-acetyltransferase | GAT |
Detailed Research Findings
Metabolism of this compound in Animals
| Animal Model | Key Findings | Reference |
| Rats | Following oral administration, [14C]N-acetyl-glyphosate was rapidly but incompletely absorbed. The majority of the administered dose was eliminated, primarily through urine. It was metabolized to a small extent to glyphosate and N-acetyl-AMPA. | who.int |
| Lactating Goat | When dosed orally, [14C]-N-acetylglyphosate was rapidly eliminated, with the vast majority of radioactivity recovered in the excreta. There was no significant potential for the transfer of residues to milk, fat, or meat. | fao.org |
| Laying Hens | Similar to goats, dosed this compound was rapidly eliminated. Residues in tissues were low and depleted quickly after dosing ceased. | fao.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[acetyl(phosphonomethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10NO6P/c1-4(7)6(2-5(8)9)3-13(10,11)12/h2-3H2,1H3,(H,8,9)(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFECXRMSKVFCNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(=O)O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634650 | |
| Record name | N-Acetyl-N-(phosphonomethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129660-96-4 | |
| Record name | N-Acetylglyphosate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129660964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-N-(phosphonomethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[N-(phosphonomethyl)acetamido]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLGLYPHOSATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C18VQM3RI4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of N Acetylglyphosate Formation and Biosynthesis
Genetic Basis of N-Acetylglyphosate Synthesis in Transgenic Crops
The development of glyphosate-tolerant crops has been significantly advanced by the introduction of genes that encode for enzymes capable of detoxifying glyphosate (B1671968). One of the primary strategies involves engineering plants to produce this compound.
A key breakthrough in developing glyphosate-tolerant crops was the discovery and utilization of the glyphosate N-acetyltransferase (GAT) gene. nih.gov Originally identified in the common soil bacterium Bacillus licheniformis, the GAT gene encodes an enzyme that effectively acetylates glyphosate. nih.govjst.go.jp However, the native enzyme from B. licheniformis exhibited weak activity, insufficient to provide robust tolerance in transgenic plants. nih.govresearchgate.net
Through a process of directed evolution, involving multiple iterations of DNA shuffling, the efficiency of the GAT enzyme was improved by several thousand-fold. proquest.comnih.gov This optimized GAT gene was then introduced into the genomes of various crops, such as maize and soybeans. nih.govnih.gov The insertion of this gene allows the transgenic plant to produce the GAT enzyme, which then detoxifies glyphosate by converting it into the non-herbicidal this compound. proquest.comnih.gov This mechanism of tolerance is distinct from the more common strategy of introducing a glyphosate-insensitive version of the EPSPS enzyme. nih.gov
The enzymatic reaction at the heart of this tolerance mechanism is the acetylation of glyphosate by the GAT enzyme. The GAT enzyme utilizes acetyl-CoA as the acetyl group donor. nih.gov The reaction proceeds as follows:
Glyphosate + Acetyl-CoA → this compound + CoA
This conversion is highly specific. proquest.com The GAT enzyme efficiently catalyzes the N-acetylation of glyphosate, but does not significantly interact with other common agricultural chemicals. proquest.com The product, this compound, does not inhibit the plant's EPSPS enzyme and is metabolically stable within the plant, thus ensuring the plant's survival and normal growth in the presence of glyphosate. proquest.comresearchgate.net In genetically modified crops containing the gat gene, this compound becomes the major metabolite of glyphosate. fao.orgfao.org
Microbial Pathways for N-Acetylation of Glyphosate
Long before its use in biotechnology, the N-acetylation of glyphosate was a naturally occurring process in certain microorganisms. These microbes utilize this pathway as a detoxification mechanism.
The first enzymes identified with the ability to acetylate glyphosate were discovered through screening microbial collections. nih.gov Strains of Bacillus licheniformis, a ubiquitous soil and saprophytic bacterium, were found to possess a native glyphosate N-acetyltransferase (GAT), sometimes referred to as glyphosate acetyltransferase (GLYAT). proquest.comnih.govresearchgate.net While the native enzyme's catalytic efficiency for glyphosate was low, its discovery was pivotal. nih.gov Further research has identified putative glyphosate N-acetyltransferases in other bacteria as well; for example, Bacillus subtilis has a gene, yitI, that shares 59% amino acid identity with the GAT from B. licheniformis and is capable of producing this compound. igem.org
| Enzyme Variant | Source Organism | kcat (min⁻¹) | KM for Glyphosate (mM) | Catalytic Efficiency (kcat/KM) (mM⁻¹ min⁻¹) |
|---|---|---|---|---|
| Native GAT | Bacillus licheniformis | 5 | 1 | 5 |
| Evolved GAT (after 11 iterations) | Directed Evolution | Data not specified | Data not specified | ~35,000 |
This table illustrates the significant improvement in catalytic efficiency of the GAT enzyme through directed evolution. Data is based on findings from initial discoveries. nih.gov
The ability to acetylate glyphosate is not limited to isolated bacterial strains in a lab. This metabolic capability is present in diverse microbial communities found in the environment, particularly in agricultural soils where glyphosate is frequently applied. The presence of these microorganisms contributes to the natural attenuation and breakdown of glyphosate in the soil. The acetylation reaction in these environmental microbes follows the same fundamental mechanism, converting glyphosate into the less active this compound, which can then be further metabolized by other organisms or become bound to soil particles. The biodegradation of glyphosate by microorganisms is considered a safe and cost-effective method for removing this xenobiotic from soil and water. mdpi.com
Biotechnological Strategies for Modulating this compound Production in Plants
The primary biotechnological strategy involving this compound is the introduction and optimization of the gat gene in crops to confer glyphosate tolerance. Modulating the production of this compound in these plants is crucial for achieving the desired level of herbicide resistance without negatively impacting crop yield or physiology.
Strategies to modulate its production include:
Promoter Selection: The expression of the inserted gat gene is controlled by a promoter sequence. Using strong, constitutive promoters ensures that the GAT enzyme is produced throughout the plant's tissues and at all developmental stages, providing consistent tolerance. Conversely, tissue-specific or inducible promoters could be used to control where and when the GAT enzyme is produced, potentially fine-tuning the plant's response.
Codon Optimization: The genetic code of the bacterial gat gene can be optimized for expression in a specific plant species. This involves altering the DNA sequence to match the codon usage bias of the host plant, which can lead to more efficient translation and higher levels of GAT protein production, thereby increasing the rate of this compound formation.
Gene Stacking: The gat gene can be "stacked" with other transgenes to confer multiple traits. For instance, it can be combined with a gene for a glyphosate-insensitive EPSPS enzyme. nih.gov This dual-mechanism approach can provide a more robust and higher level of glyphosate tolerance than either gene alone. nih.gov This strategy ensures that even if some glyphosate escapes acetylation, the plant's shikimate pathway remains functional.
Through these biotechnological approaches, the production of this compound can be effectively controlled, providing a powerful tool for modern agriculture in the development of herbicide-tolerant cropping systems.
Metabolic Fates and Biotransformation Pathways of N Acetylglyphosate
Mammalian Metabolic Pathways and In Vivo Disposition
Studies on the metabolism of N-Acetylglyphosate in mammals have been conducted to determine its absorption, distribution, biotransformation, and excretion. These investigations are crucial for assessing its toxicological profile.
Absorption, Distribution, and Elimination Kinetics in Laboratory Animals
Research in laboratory animals, including rats, has provided insights into the pharmacokinetic profile of this compound.
Following a single oral administration of radiolabelled N-acetyl-glyphosate to rats, the compound was rapidly but only partially absorbed from the gastrointestinal tract. fao.org A significant portion of the administered dose is excreted unchanged. fao.org In one study, approximately 66.1% of the administered dose was excreted in the urine within 48 hours, with 61.3% being eliminated within the first 12 hours. fao.org Fecal excretion accounted for 26.4% of the dose, primarily within 48 hours. fao.org This rapid elimination suggests a low potential for bioaccumulation. fao.org The elimination half-life of radioactivity from blood and plasma was determined to be 20.1 and 15.6 hours, respectively. fao.org
The distribution of this compound in tissues is generally low. fao.org The total body burden 7 days after administration was found to be approximately 1% of the administered dose, with the highest concentrations observed in bone. fao.org
| Parameter | Species | Finding | Citation |
|---|---|---|---|
| Urinary Excretion | Rat | ~66.1% of administered dose | fao.org |
| Fecal Excretion | Rat | ~26.4% of administered dose | fao.org |
| Blood Elimination Half-Life | Rat | 20.1 hours | fao.org |
| Plasma Elimination Half-Life | Rat | 15.6 hours | fao.org |
| Tissue Retention (7 days) | Rat | ~1% of administered dose | fao.org |
Proposed Metabolic Routes Leading to Aminomethylphosphonic Acid (AMPA)
The metabolism of this compound in mammals is limited, with the primary metabolite being aminomethylphosphonic acid (AMPA). Two main pathways have been proposed for the formation of AMPA from this compound.
The initial and primary metabolic step is the de-acetylation of this compound to form glyphosate (B1671968). fao.org This reaction involves the removal of the acetyl group from the nitrogen atom. Subsequently, the newly formed glyphosate can be metabolized to AMPA. fao.org This latter step is a known metabolic pathway for glyphosate itself. fao.org In studies with rats, glyphosate was detected as a minor metabolite in feces, accounting for less than 1% of the total radioactivity, indicating that this pathway occurs to a limited extent. fao.org
An alternative pathway involves the conversion of this compound to N-Acetyl-AMPA. fao.org This intermediate is then de-acetylated to yield AMPA. fao.org The presence of N-Acetyl-AMPA as a metabolite supports this proposed route. fao.org
Comparative Metabolic Profiles Across Diverse Animal Species (e.g., Rats, Lactating Goats, Laying Hens)
The metabolic profile of this compound has been investigated in rats, lactating goats, and laying hens, revealing a consistent pattern of limited metabolism and rapid excretion.
In a study with a lactating goat dosed with [14C]-N-acetyl-glyphosate, approximately 88% of the administered dose was recovered, with the vast majority (87.7%) found in the excreta. nih.gov Feces was the primary route of elimination, accounting for 74% of the dose, followed by urine at 11%. nih.gov Residues in milk, liver, and kidney were minimal, each containing less than 0.1% of the total administered dose. nih.gov Unchanged N-acetyl-glyphosate was the major residue identified in all tissues, constituting 77% of the total radioactive residue (TRR) in the kidney, 55% in the liver, 17% in muscle, 53% in fat, and 40% in milk. nih.gov Glyphosate, AMPA, and N-acetyl AMPA were identified as minor metabolites. nih.gov
In laying hens , a similar pattern of rapid elimination primarily through the excreta was observed, with over 90% of the dose recovered in excreta and cage wash. fao.org There was no significant transfer of residues into eggs or edible tissues, which contained less than 0.1% of the total administered dose. fao.org The metabolism in hens was consistent with that in the lactating goat, involving de-acetylation to glyphosate and subsequent metabolism to AMPA, as well as the formation of N-acetyl AMPA which can also be de-acetylated to AMPA. fao.org
| Species | Primary Excretion Route | Major Residue in Tissues | Key Metabolites | Citation |
|---|---|---|---|---|
| Rat | Urine and Feces | This compound | Glyphosate, AMPA | fao.org |
| Lactating Goat | Feces | This compound | Glyphosate, AMPA, N-Acetyl-AMPA | nih.gov |
| Laying Hen | Excreta | This compound | Glyphosate, AMPA, N-Acetyl-AMPA | fao.org |
Plant Metabolic Dynamics and Metabolite Interconversion in Genetically Modified Varieties
In genetically modified crops containing the gat gene, the primary mechanism of glyphosate tolerance is the enzymatic N-acetylation of glyphosate to form this compound. fao.org This conversion renders the herbicide non-toxic to the plant. fao.org As a result, this compound is the principal metabolite of glyphosate found in these plant commodities. fao.org
Accumulation Patterns in Edible Plant Tissues (e.g., Maize, Soybeans)
In genetically modified, glyphosate-tolerant crops such as specific varieties of maize and soybeans, the primary metabolic pathway for glyphosate involves its conversion to this compound. fao.org This transformation is a key feature of crops containing the glyphosate N-acetyltransferase (gat) trait, which intentionally inactivates the herbicidal properties of glyphosate by acetylating it. fao.org Consequently, this compound becomes the principal metabolite of glyphosate found in the commodities derived from these plants. fao.org
The metabolic conversion to this compound affects the accumulation patterns of related compounds. In glyphosate-resistant crops, the levels of glyphosate and its primary environmental metabolite, aminomethylphosphonic acid (AMPA), are generally lower compared to conventional crops. nih.gov This suggests that the acetylation process in these transgenic plants is an efficient pathway that reduces the buildup of the parent herbicide and AMPA. nih.gov For regulatory purposes, such as in the United States, compliance with the tolerance level for glyphosate in soybeans is determined by measuring the sum of glyphosate and its metabolite, this compound, calculated as the stoichiometric equivalent of glyphosate. lcms.cz
The following table summarizes findings on the occurrence of this compound and related compounds in glyphosate-tolerant soybeans.
| Compound | Role in Plant | Regulatory Status in Soybean (US) |
| Glyphosate | Parent herbicide | Measured for compliance lcms.cz |
| This compound | Principal metabolite in gat-trait crops fao.org | Included in residue definition with glyphosate lcms.cz |
| AMPA | Metabolite of glyphosate | Accumulates less in resistant crops nih.gov |
| N-Acetyl-AMPA | Potential further metabolite | May be formed from this compound nih.gov |
Relationship with Glyphosate, AMPA, and N-Acetyl-AMPA in Plant Matrices
Within plant tissues, particularly in genetically modified glyphosate-tolerant varieties, there is a distinct metabolic relationship between glyphosate, this compound, AMPA, and N-acetyl-AMPA. The introduction of a glyphosate N-acetyltransferase gene into crops like maize and soybeans alters the metabolic fate of applied glyphosate. fao.org The primary transformation is the N-acetylation of glyphosate, which yields this compound. fao.orgnih.gov This acetylation renders the compound non-herbicidal. nih.gov
Further metabolism can occur, where this compound is converted to N-acetyl-AMPA. nih.gov This metabolic sequence—from glyphosate to this compound and potentially to N-acetyl-AMPA—is characteristic of these specific glyphosate-tolerant plants. This pathway contrasts with the more common degradation of glyphosate to AMPA, which is the most frequently detected metabolite in non-tolerant plants and the environment. nih.govnih.gov The efficient conversion to this compound in tolerant crops leads to a lower accumulation of both glyphosate and AMPA. nih.gov
| Precursor Compound | Resulting Metabolite | Plant Type | Metabolic Pathway |
| Glyphosate | This compound | Glyphosate-tolerant crops (gat-trait) | N-acetylation fao.org |
| Glyphosate | AMPA | Non-tolerant plants and microorganisms | C-N bond cleavage nih.govnih.gov |
| This compound | N-Acetyl-AMPA | Glyphosate-tolerant crops (gat-trait) | Further metabolism nih.gov |
Microbial Biotransformation and Environmental Degradation Pathways
Role of Soil Microorganisms in this compound Breakdown
The environmental fate of glyphosate and its derivatives is primarily driven by microbial degradation. regulations.gov Numerous studies have identified soil bacteria and fungi capable of breaking down glyphosate. nih.govmdpi.com These microorganisms utilize glyphosate as a source of carbon, nitrogen, or phosphorus. nih.govmdpi.com The two main microbial degradation pathways for glyphosate lead to the formation of either AMPA and glyoxylate, or sarcosine (B1681465) and phosphate. nih.govnsf.gov
However, specific information regarding the microbial biotransformation of this compound in the environment is less documented. While the microbial N-acetylation of glyphosate has been identified—with a weak glyphosate acetyltransferase discovered in strains of Bacillus licheniformis—the primary focus of environmental research has been on the degradation of the parent compound, glyphosate. researchgate.net A wide range of bacterial genera, including Pseudomonas, Bacillus, and Ochrobactrum, have been shown to degrade glyphosate itself. mdpi.com The degradation of this compound by these or other specific microbial communities in soil and water remains an area requiring further detailed investigation.
Identification of Degradation Products in Environmental Contexts
In environmental systems such as soil and water, the principal and most frequently detected degradation product of glyphosate is aminomethylphosphonic acid (AMPA). regulations.govgmoevidence.comusgs.gov AMPA itself can persist in the environment, with a soil half-life ranging from 60 to 240 days, and it degrades more slowly than glyphosate. gmoevidence.com Ultimately, microbial processes break down AMPA into inorganic phosphate, ammonium (B1175870), and carbon dioxide. gmoevidence.com
Another identified, though less commonly detected, degradation pathway for glyphosate involves the cleavage of its carbon-phosphorus bond to yield sarcosine and glycine. nsf.govnih.gov Glycine is typically utilized rapidly by soil microorganisms, while sarcosine is rarely detected in environmental samples. nsf.govnih.gov
While N-acetyl-AMPA has been identified as a potential metabolite of this compound within transgenic plant tissues, its occurrence as a significant degradation product resulting from microbial action on this compound in soil or water is not well-established in the scientific literature. nih.gov The predominant metabolites found in environmental monitoring studies are overwhelmingly linked to the degradation of the parent glyphosate molecule. gmoevidence.comusgs.gov
Ecological Dynamics and Environmental Fate of N Acetylglyphosate
Environmental Distribution and Persistence in Agricultural Ecosystems
The introduction of N-Acetylglyphosate into the environment occurs when glyphosate (B1671968) is applied to crops possessing the GAT gene. Following its formation within the plant, it can enter soil and aquatic systems through various pathways, including the decomposition of plant residues. In environmental and dietary risk assessments, residues of this compound are often aggregated with glyphosate and its other primary metabolite, aminomethylphosphonic acid (AMPA). metenweten.nl
Once in the soil, this compound is subject to degradation. metenweten.nl While extensive research details the soil persistence and mobility of glyphosate and AMPA, specific studies quantifying the sorption coefficients (Kd) or dissipation half-life (DT50) for this compound are less common in scientific literature. Glyphosate and AMPA are known to adsorb strongly to soil particles, which influences their persistence and mobility. metenweten.nlresearchgate.netalanplewis.com The persistence of these related compounds can range from a few days to over a year, depending on soil characteristics like clay and organic matter content. metenweten.nljaeid.itfrontiersin.org The mobility of this compound is expected to be influenced by similar soil properties, but specific data is limited.
This compound has been detected in aquatic biota, indicating its potential for transport from agricultural fields into water systems. Research on glyphosate and its metabolites in cultured African Catfish available in selected markets found detectable levels of this compound. researchgate.net However, its concentration was the lowest among the measured glyphosate-related residues, which also included Isopropylamine (B41738) and AMPA. researchgate.net This suggests that while this compound can contaminate aquatic environments, its presence may be less significant compared to other glyphosate degradation products. researchgate.net
Table 1: Relative Residue Concentrations of Glyphosate and its Metabolites in Cultured Catfish This table illustrates the comparative presence of this compound among other related compounds detected in an aquatic organism.
| Compound | Relative Residue Concentration |
| Isopropylamine | Highest |
| Aminomethylphosphonic Acid (AMPA) | High |
| N-Phosphonomethyl | Moderate |
| This compound | Least |
Data sourced from a study on residues in cultured Clarias gariepinus from markets in Ibadan. researchgate.net
Bioavailability and Potential for Transfer Across Trophic Levels
The detection of this compound in fish tissue serves as direct evidence of its bioavailability to aquatic organisms. researchgate.net Bioavailability is a prerequisite for a compound's entry into the food web. Once absorbed by an organism, a substance has the potential to be transferred to higher trophic levels through consumption. The presence of this compound in catfish, a consumer species, confirms that it has entered the aquatic food chain. researchgate.net This finding underscores the potential for trophic transfer, although specific studies measuring its biomagnification potential have not been detailed.
Influence of Environmental Factors on this compound Fate (e.g., Microbial Activity)
The degradation of this compound in the environment is an important aspect of its ultimate fate. It is known to break down into N-acetyl-AMPA. metenweten.nl The degradation of its parent compound, glyphosate, is primarily driven by microbial processes in soil and water. mdpi.comnih.govkarolinum.cz Specific soil bacteria possess enzymes capable of breaking the carbon-phosphorus bond in glyphosate. mdpi.com It is presumed that microbial activity is also a key factor in the degradation of this compound, given its structural similarity to glyphosate and its documented breakdown into another compound. metenweten.nl The rate and extent of this degradation are likely influenced by environmental conditions that affect microbial communities, such as temperature, moisture, pH, and nutrient availability. frontiersin.org
Advanced Analytical Methodologies for N Acetylglyphosate Detection and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
LC-MS/MS has emerged as the gold standard for the trace analysis of N-Acetylglyphosate, offering the requisite sensitivity and selectivity for its detection in diverse environmental and biological samples. Methodological advancements have focused on both direct analysis and derivatization strategies to enhance analytical performance.
Direct Detection Methods Without Derivatization
Direct analysis of this compound without derivatization is a preferred approach due to its simplicity and reduced sample preparation time. However, the inherent polarity of the molecule poses challenges for traditional reversed-phase liquid chromatography, often resulting in poor retention and peak shape. To address this, specialized chromatographic techniques are employed.
The use of porous graphitic carbon (PGC) columns, such as the Hypercarb column, has proven effective for the direct analysis of this compound and other polar pesticides. The unique flat, crystalline surface of PGC allows for the retention of polar analytes through a combination of hydrophobic and polar interactions. This enables the separation of this compound from matrix interferences without the need for chemical modification.
Methodologies have been developed for the quantitative determination of this compound in various matrices, including adipose tissue, liver, eggs, milk, and honey, using LC-MS/MS without derivatization. nih.gov These methods often utilize a Hypercarb column with acidified mobile phases, such as a gradient of formic acid in water and acetonitrile (B52724), to achieve optimal separation and detection. nih.gov
Derivatization Strategies for Enhanced Sensitivity and Specificity (e.g., MTBSTFA)
Derivatization is a chemical modification process employed to improve the chromatographic behavior and mass spectrometric response of an analyte. For this compound, derivatization can significantly enhance sensitivity and specificity, particularly in complex matrices where background interference is high.
One effective derivatization reagent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). This reagent reacts with the active hydrogens on the this compound molecule, replacing them with less polar tert-butyldimethylsilyl (TBDMS) groups. This transformation reduces the polarity of the analyte, improving its retention on reversed-phase columns and increasing its volatility for gas chromatography if desired. More importantly, the derivatization with MTBSTFA has been shown to enhance the ionization efficiency of this compound in the mass spectrometer, leading to a marked increase in sensitivity. nih.gov
A solid-phase analytical derivatization (SPAD) method using MTBSTFA has been developed for the analysis of this compound in soybeans. This rapid method involves trapping the analyte on a solid-phase extraction column, followed by an on-column derivatization reaction at ambient temperature, which is completed in just one minute. This approach not only enhances sensitivity but also simplifies the sample preparation workflow. nih.gov
Optimization of Chromatographic Columns and Mobile Phases for Polar Analytes (e.g., Hypercarb)
The successful analysis of polar analytes like this compound is critically dependent on the careful selection and optimization of the chromatographic column and mobile phase. As mentioned, Hypercarb columns, which are composed of porous graphitic carbon, are particularly well-suited for this purpose. The retention mechanism on PGC is distinct from traditional silica-based C18 columns and involves interactions with the polarizable surface of the graphite.
Optimization of the mobile phase is crucial for achieving good peak shape and retention time stability. For the analysis of this compound on a Hypercarb column, a common mobile phase composition involves a gradient of an aqueous solution containing a small percentage of a weak acid, such as formic acid, and an organic solvent like acetonitrile. The acidic modifier helps to suppress the ionization of the analyte and improve its interaction with the stationary phase, leading to better retention and peak symmetry. For instance, a mobile phase system of 1.2% formic acid in water and 0.5% formic acid in acetonitrile has been successfully used for the analysis of this compound in foods of animal origin. nih.gov In another application for derivatized this compound, an isocratic mobile phase of 0.2 mM ammonium (B1175870) acetate (B1210297) in methanol (B129727) was found to provide good sensitivity for the MTBSTFA derivative. nih.gov
Comprehensive Sample Preparation and Extraction Protocols for Complex Matrices
The accurate quantification of this compound is heavily reliant on efficient sample preparation and extraction protocols that can isolate the analyte from complex sample matrices while minimizing interferences. The "Quick Polar Pesticides" (QuPPe) method is a widely adopted generic procedure for the extraction of highly polar pesticides, including this compound, from various food commodities. quppe.eu
The QuPPe method typically involves a single-step extraction with a mixture of methanol and water. quppe.eu For more complex matrices, additional cleanup steps such as precipitation of proteins or dispersive solid-phase extraction (dSPE) may be incorporated. quppe.eu
Extraction from Plant-Based Commodities (e.g., Soybeans, Maize, Rape Seed)
For plant-based commodities, the QuPPe method provides a robust starting point for extraction. Specific modifications are often necessary depending on the matrix composition.
Soybeans: A common procedure involves homogenizing the soybean sample and extracting it with water. nih.gov For methods involving derivatization, the aqueous extract is then subjected to solid-phase extraction (SPE) to trap the this compound before the derivatization step. nih.gov Another approach for direct analysis uses an extraction solvent of water containing ethylenediaminetetraacetic acid (EDTA) and acetic acid to precipitate proteins and extract the analytes. The supernatant is then passed through an Oasis HLB SPE cartridge for cleanup. lcms.cz
Maize: A method for the direct determination of this compound in corn involves extraction with a solution of 50 mM acetic acid and 10 mM EDTA in water. This is followed by cleanup using an Oasis HLB column. fda.gov
Rape Seed: Due to the high oil content in rape seed, a specific extraction procedure is required. A homogenized sample can be extracted with deionized water containing 0.1% formic acid. The extract is then centrifuged, and the supernatant can be directly analyzed by LC-MS/MS. researchgate.net
Table 1: Extraction Parameters for this compound from Plant-Based Commodities
| Commodity | Extraction Solvent | Cleanup Step | Reference |
|---|---|---|---|
| Soybeans | Water | SPE (Presh-SPE AX3) | nih.gov |
| Soybeans | Water with EDTA and acetic acid | SPE (Oasis HLB) | lcms.cz |
| Maize | 50 mM Acetic acid and 10 mM EDTA in water | SPE (Oasis HLB) | fda.gov |
| Rape Seed | Deionized water with 0.1% formic acid | Centrifugation | researchgate.net |
Extraction from Animal-Based Commodities (e.g., Adipose Tissue, Liver, Eggs, Milk, Honey)
The analysis of this compound in animal-based commodities is complicated by the presence of fats, proteins, and other endogenous compounds. The QuPPe method for animal origin (QuPPe-AO) provides a standardized approach. eurl-pesticides.eu
Adipose Tissue: A homogenized sample is typically extracted with acidified water (e.g., 1% formic acid). To remove the high lipid content, a liquid-liquid partitioning step with a nonpolar solvent like dichloromethane (B109758) is often employed. nih.gov
Liver: Extraction of liver tissue is also performed with acidified water. Subsequent cleanup is crucial to remove proteins and other matrix components. This can be achieved through SPE with a mixed cation exchange sorbent and ultrafiltration. nih.gov
Eggs: For egg samples, after extraction with acidified water, a purification step involving SPE with a mixed cation exchange sorbent and ultrafiltration is recommended to remove proteins and lipids. nih.gov
Milk: Milk samples are often purified by the addition of dichloromethane after extraction with acidified water to remove fats. nih.gov
Honey: Honey samples are typically dissolved in water and then subjected to a cleanup procedure. This can involve SPE with both a reversed-phase (C18) and an anion exchange (NH2) cartridge to remove sugars and other interferences.
Table 2: Extraction and Purification Methods for this compound from Animal-Based Commodities
| Commodity | Extraction Solvent | Purification Steps | Reference |
|---|---|---|---|
| Adipose Tissue | 1% Formic acid in water | Dichloromethane partitioning | nih.gov |
| Liver | 1% Formic acid in water | SPE (mixed cation exchange) and ultrafiltration | nih.gov |
| Eggs | 1% Formic acid in water | SPE (mixed cation exchange) and ultrafiltration | nih.gov |
| Milk | 1% Formic acid in water | Dichloromethane partitioning | nih.gov |
| Honey | Water | SPE (C18 and NH2 cartridges) |
Advanced Purification Techniques (e.g., Solid Phase Extraction, Ultrafiltration)
The accurate quantification of this compound in complex matrices such as food and environmental samples necessitates robust purification and cleanup steps to remove interfering substances. google.com Advanced purification techniques, particularly Solid Phase Extraction (SPE), are integral to modern analytical workflows, enhancing the selectivity and sensitivity of detection methods. google.comnih.gov
Solid Phase Extraction (SPE) is a widely adopted technique for the cleanup of this compound extracts. google.comfda.gov This chromatographic technique involves passing a liquid sample extract through a solid adsorbent (the stationary phase) to isolate the analyte of interest from matrix components. The choice of sorbent is critical and depends on the physicochemical properties of this compound and the matrix. Various SPE cartridges have been successfully employed, including hydrophobic silica-based C18 cartridges, mixed-mode cation exchange (e.g., Oasis MCX), and polymer-based resins with strong anion exchange groups. google.comnih.govresearchgate.net For instance, a method validated by the FDA utilizes an Oasis HLB column for cleanup after an aqueous extraction. fda.gov In some applications, SPE cartridges are used in a "pass-through" mode, where the sorbent retains non-polar co-extractives and particulates while allowing the polar this compound to pass through. lcms.cz Dispersive solid-phase extraction (dSPE) with sorbents like octadecylsilane (B103800) (ODS) is another variant that has been applied. nih.gov
Interactive Table: Solid Phase Extraction (SPE) Methods for this compound Purification
| Sorbent Type | Matrix Application | Purpose | Reference |
|---|---|---|---|
| Oasis HLB | Various Foods (e.g., corn, olive oil, tea) | General Cleanup | fda.gov |
| C18 Hydrophobic Silica | General | Cleanup of aqueous-organic extracts | google.com |
| Oasis™ MCX (Cation Exchange) | General, Milk, Eggs | Purification | google.comnih.gov |
| Strong Anion Exchange Resin | Soybeans | Trapping analyte from water extract | researchgate.netnih.gov |
| Octadecylsilane (ODS) (dSPE) | Various | Removal of co-extracted fats/oils | nih.gov |
| Magnetic Nanoparticles (mSPE) | River Water | Selective enrichment | researchgate.net |
For samples with high protein content, such as milk, eggs, or certain animal tissues, ultrafiltration presents an alternative or complementary cleanup step. fda.gov This technique uses semi-permeable membranes with a specific molecular weight cut-off (MWCO) to separate the relatively small this compound molecule from large protein molecules that can interfere with subsequent analysis. fda.govresearchgate.net For example, MWCO filters can be used as a rapid and clean alternative to heating proteinaceous samples to precipitate proteins. fda.gov
Application of Stable Isotope-Labeled Internal Standards for Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a premier quantification technique that significantly enhances the accuracy and precision of this compound analysis. researchgate.net The methodology relies on the use of a stable isotope-labeled (SIL) internal standard, which is a version of the target analyte (in this case, this compound) synthesized to contain heavier isotopes (e.g., ¹³C, ¹⁵N, or ²H) at one or more positions. researchgate.netusgs.gov
This SIL internal standard is chemically identical to the native analyte and thus exhibits the same behavior during sample extraction, purification, and ionization in the mass spectrometer. researchgate.net By adding a known amount of the SIL internal standard to the sample at the beginning of the analytical process, any sample loss or variation during sample preparation affects both the native analyte and the standard equally. usgs.gov Similarly, matrix effects—the suppression or enhancement of ionization caused by co-eluting matrix components—are effectively corrected because the SIL internal standard co-elutes and experiences the same ionization interference as the native analyte. researchgate.net
Quantification is achieved by measuring the ratio of the mass spectrometric response of the native analyte to that of the SIL internal standard. usgs.gov This ratio is then compared to a calibration curve prepared with known ratios of native and SIL standards. While the use of a dedicated SIL internal standard for this compound is ideal, studies have often relied on SIL standards of the parent compound, glyphosate (B1671968) (e.g., 1,2-¹³C¹⁵N glyphosate), to improve quantification of related metabolites. nih.govnih.gov The use of SIL internal standards is strongly recommended in analytical guidelines for polar pesticides to mitigate matrix effects and ensure high-quality quantitative data. nih.gov Research has shown that even without a perfectly matching internal standard for this compound, results can be acceptable, but the use of one would likely improve quantitation. fda.gov
Method Validation and Quality Assurance in Analytical Research
Rigorous method validation and adherence to quality assurance protocols are essential to ensure that analytical data for this compound are reliable, reproducible, and fit for purpose, particularly for regulatory monitoring. nih.govnih.gov
Assessment of Linearity, Limits of Quantification (LOQs), Precision, and Accuracy
Method validation involves the systematic evaluation of several key performance parameters:
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. nih.gov This is typically assessed by preparing a series of calibration standards over a defined concentration range and analyzing them. The response is plotted against concentration, and a linear regression is applied. For this compound analysis, coefficients of determination (r²) greater than 0.99 are generally considered excellent, indicating a strong linear relationship. lcms.cz
Limits of Quantification (LOQs): The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. fda.gov It is a critical parameter for determining whether a method is sensitive enough for its intended application, such as monitoring for compliance with maximum residue limits (MRLs). For this compound, LOQs are often determined as the concentration that produces a signal-to-noise ratio (S/N) of 10. fda.gov In various food matrices, LOQs for this compound have been established at levels below 10 ng/g (ppb). fda.gov
Precision: Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For pesticide residue analysis, precision is evaluated at different concentrations. An RSD of less than 25% is often considered acceptable for this compound. fda.gov
Accuracy: Accuracy refers to the closeness of the mean of a set of results to the true value. It is typically determined through recovery studies, where a sample is spiked with a known amount of the analyte and analyzed. The percentage of the spiked amount that is measured (% recovery) indicates the accuracy. For this compound, acceptable recovery rates are generally within the 70-120% range. nih.govfda.gov
Interactive Table: Typical Method Validation Parameters for this compound Analysis
| Parameter | Typical Acceptance Criteria | Example Finding | Reference |
|---|---|---|---|
| Linearity (r²) | > 0.99 | Excellent linearity (r² > 0.99) demonstrated in soybean matrix. | lcms.cz |
| LOQ | S/N ≥ 10 | LOQs were all below 10 ng/g in twelve diverse food matrices. | fda.gov |
| Precision (%RSD) | < 25% | Standard deviations were acceptable for most matrices and spike levels. | fda.gov |
| Accuracy (% Recovery) | 70-120% | Most recoveries were within acceptable limits across multiple matrices. | fda.gov |
Compliance with Regulatory Guidelines for Pesticide Residue Analysis
Analytical methods for this compound intended for regulatory purposes must comply with guidelines established by national and international bodies to ensure data uniformity and quality. hpc-standards.com Key regulatory frameworks include those from the U.S. Environmental Protection Agency (EPA) and the European Union, with guidance documents such as the SANTE series. nih.govlcms.czhpc-standards.com
These guidelines provide specific criteria for method validation, including the required number of recovery experiments, acceptable ranges for precision and accuracy, and requirements for demonstrating method selectivity. nih.govepa.gov For example, the SANTE guidelines are widely accepted for analytical quality control in pesticide residue analysis in food and feed. nih.govlcms.cz Compliance involves demonstrating that the method meets specified performance criteria, such as recoveries between 70% and 120% with an RSD ≤ 20%. nih.gov For enforcement purposes, methods should also be reasonably rapid and not require exotic equipment or reagents. epa.gov When residue definitions for a commodity include the sum of glyphosate and this compound, the analytical method must be validated for both compounds to ensure compliance with legal tolerances. fda.govlcms.cz
Occurrence and Residue Profiles of N Acetylglyphosate in Food and Feed Chains
Quantification of Residue Levels in Genetically Modified Crops
The introduction of glyphosate-tolerant crops engineered with the gat (glyphosate N-acetyltransferase) gene has led to the formation of N-acetylglyphosate as the main metabolite of glyphosate (B1671968) in these plants. fao.orgnih.gov This enzymatic conversion inactivates the herbicidal properties of glyphosate. nih.gov Consequently, this compound is a significant component of the residue profile in these specific GM crops.
Metabolism studies in GM maize and soybean with the gat trait have demonstrated that this compound is the principal metabolite. fao.orgfao.org For instance, in GAT-modified soybean seeds, this compound was the major residue component, accounting for 61% of the total radioactive residue (TRR), followed by glyphosate (23% TRR) and aminomethylphosphonic acid (AMPA) (5.3% TRR). fao.org In GAT maize grain, this compound was also the predominant residue, representing 51.2% of the TRR (0.14 mg/kg), with smaller amounts of glyphosate (6.1% TRR; 0.02 mg/kg) and N-acetyl-AMPA (9.4% TRR) also detected. fao.org
Supervised residue trials on GM rape crops with the gat trait also identified N-acetyl-glyphosate as the major metabolite. In rape seeds, it accounted for 51% of the TRR, while in the forage, it was even more dominant, representing 90–93% of the TRR. fao.org
The following table summarizes residue levels of this compound and related compounds found in various GM crops from supervised trials.
Table 1: Residue Levels of Glyphosate and its Metabolites in Genetically Modified Crops
| Crop (Trait) | Component | Residue Level (% of Total Radioactive Residue) | Residue Level (mg/kg) |
| Soybean (GAT) | This compound | 61% | 1.1 |
| Glyphosate | 23% | 0.45 | |
| AMPA | 5.3% | 0.04 | |
| N-acetyl-AMPA | 15% | 0.32 | |
| Maize (GAT) - Grain | This compound | 51.2% | 0.14 |
| Glyphosate | 6.1% | 0.02 | |
| N-acetyl-AMPA | 9.4% | - | |
| AMPA | 0.1% | <0.01 | |
| Maize (GAT) - Cobs | This compound | 63.8% | 0.44 |
| N-acetyl-AMPA | 5.0% | - | |
| Rape (GAT) - Seed | This compound | 51% | - |
| Glyphosate | 21% | - | |
| N-acetyl-AMPA | 15% | - | |
| Rape (GAT) - Forage | This compound | 90-93% | - |
Detection and Distribution in Foods of Animal Origin
Since feed for livestock may contain GM crops, there is a potential for this compound residues to be present in animal-derived food products. nih.gov
Residue Patterns in Livestock Tissues, Milk, and Eggs
Studies on lactating goats and laying hens fed with this compound have shown that the compound is not extensively metabolized. fao.org The primary residue found in tissues, milk, and eggs is this compound itself. fao.orgfao.org However, two metabolic pathways have been proposed, both of which can lead to the formation of AMPA, either through the de-acetylation of this compound to glyphosate, which is then metabolized to AMPA, or through the metabolism of this compound to N-acetyl AMPA, which is subsequently de-acetylated to AMPA. fao.org
In a study with lactating goats, the total radioactive residue (TRR) was low in milk, liver, and kidney, each containing less than 0.1% of the administered dose, indicating rapid elimination. fao.org In dairy cows fed N-acetyl-glyphosate for 28 days, no residues were detected in milk at any dose level. fao.org The only quantifiable residue in most tissues, eggs, and milk was this compound. fao.orgfao.org An exception was the kidney tissue of dairy cows, where AMPA and N-acetyl AMPA were also detected. fao.orgfao.org
In laying hens, the majority of the administered dose of N-acetyl-glyphosate (90.1%) was eliminated in the excreta. fao.org The radioactivity in tissues was low, ranging from 0.04 mg/kg N-acetyl-glyphosate equivalents in muscle to 0.51 mg/kg in the liver. fao.org Concentrations in whole eggs increased over time, with higher levels found in the yolks than in the whites. fao.org
The stability of this compound residues in frozen storage has been demonstrated for at least 80 days in animal tissues (liver, kidney, fat, and muscle) and for approximately 3 months in another study. fao.orgglyphosate.eu
Table 2: this compound Residues in Livestock and Poultry
| Animal | Matrix | Residue Profile | Key Findings |
| Lactating Goats | Milk, Liver, Kidney, Muscle, Fat | Primarily this compound. fao.org | Rapid elimination, with <0.1% of the dose found in milk, liver, and kidney. fao.org |
| Dairy Cows | Milk, Liver, Kidney, Muscle, Fat | This compound was the only quantifiable residue in most tissues. fao.org AMPA and N-acetyl AMPA were also found in kidney tissue. fao.orgfao.org | No residues were detected in milk. fao.org |
| Laying Hens | Eggs, Liver, Muscle, Fat | Primarily this compound. fao.org N-acetyl AMPA was identified in fat and liver. fao.org | Higher residue concentrations were observed in egg yolks compared to whites. fao.org |
Information compiled from studies on this compound metabolism in livestock. fao.orgfao.org
Occurrence in Fish and Other Aquatic Food Sources
The potential for this compound to enter aquatic environments exists due to the water solubility of glyphosate. frontiersin.org Research on the presence of glyphosate and its metabolites in fish has been conducted.
A study on cultured African Catfish sold in markets in Ibadan, Nigeria, detected residues of glyphosate and its metabolites, including this compound, in all fish tissue samples analyzed. frontiersin.org The study reported that this compound had the lowest residue concentration among the metabolites measured, with isopropylamine (B41738) having the highest. frontiersin.orgresearchgate.net Muscle tissue was found to have the highest concentration of both glyphosate and its metabolites compared to the liver and kidney. frontiersin.org
Dietary Exposure Assessment and Implications for Food Safety
Regulatory bodies in various regions have established residue definitions for glyphosate that, in some cases, include this compound for risk assessment and monitoring purposes.
The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) established a group Acceptable Daily Intake (ADI) of 0–1 mg/kg of body weight for the sum of glyphosate, N-acetyl-glyphosate, AMPA, and N-acetyl AMPA. fao.orgfao.org For dietary risk assessment of foods of plant and animal origin, the residue definition includes glyphosate, N-acetyl-glyphosate, AMPA, and N-acetyl AMPA, expressed as glyphosate. fao.orgfao.org For compliance with Maximum Residue Limits (MRLs) in animal commodities, the residue definition is the sum of glyphosate and N-acetyl-glyphosate, expressed as glyphosate. fao.orgfao.org
The European Food Safety Authority (EFSA) has also proposed residue definitions for risk assessment that include this compound. For monitoring, the proposed definition is the sum of glyphosate, AMPA, and N-acetyl-glyphosate, while for risk assessment, it is the sum of all four compounds (glyphosate, AMPA, N-acetyl-glyphosate, and N-acetyl-AMPA), expressed as glyphosate. nih.govmdpi.com However, EFSA has noted that the lack of comprehensive data on the presence of these metabolites in animal products means that the MRLs are still considered provisional. nih.govmdpi.com
A chronic dietary exposure analysis conducted by the U.S. Environmental Protection Agency (EPA) for glyphosate included N-acetyl-glyphosate in its assessment. regulations.gov The analysis, which used tolerance-level residues and assumed 100% crop treatment, concluded that the chronic risk estimates from food and water were not of concern. regulations.gov
International and National Monitoring Programs for this compound Residues
The inclusion of this compound in monitoring programs is becoming more common as analytical methods improve and regulatory definitions evolve.
The European Union's multi-annual control programs for pesticide residues are carried out by member states to ensure compliance with MRLs and to assess consumer exposure. nih.govmdpi.com The 2021 EU report on pesticide residues mentioned for the first time the analysis of N-acetyl-glyphosate in food samples, with 2,669 samples being analyzed for this metabolite. srce.hr
In the United States, the Food and Drug Administration (FDA) has developed and validated analytical methods that include the determination of this compound in various food commodities. fda.gov For compliance purposes in commodities like meat and eggs, the quantified amounts of glyphosate and this compound are summed. fda.gov
Analytical methods for the direct determination of glyphosate and its metabolites, including this compound, in foods of animal origin are being developed and validated to support these monitoring efforts. nih.govnih.gov These methods are crucial for filling data gaps and refining risk assessments. nih.govmdpi.com For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of glyphosate, AMPA, N-acetyl-AMPA, and N-acetyl-glyphosate in adipose tissue, liver, eggs, milk, and honey, with limits of quantification ranging from 0.025 to 0.2 mg/kg. nih.govnih.gov
The Codex Alimentarius Commission has also established MRLs for glyphosate in various commodities, and the residue definition for compliance in animal commodities is the sum of glyphosate and this compound, expressed as glyphosate. fao.org
Toxicological and Ecotoxicological Assessment of N Acetylglyphosate
Mammalian Toxicological Profile
N-Acetylglyphosate is a primary metabolite of glyphosate (B1671968) in glyphosate-tolerant crops that possess the gat gene, which codes for the glyphosate N-acetyltransferase enzyme. researchgate.net Its toxicological profile has been evaluated to determine its potential risk to mammals.
Subchronic Toxicity Evaluations in Experimental Models
Subchronic toxicity studies involving repeated administration of a substance over a portion of an animal's lifespan are crucial for identifying potential target organs and establishing a No-Observed-Adverse-Effect Level (NOAEL). For this compound, a 90-day study in rats was conducted to assess its subchronic oral toxicity. In this study, the NOAEL was determined to be 4500 ppm, which is equal to 283 mg/kg of body weight per day. fao.org The basis for this determination was the observation of slightly decreased body weight gains in male rats at the higher dose of 18,000 ppm (equal to 1157 mg/kg bw per day). fao.orgflvc.org No other significant toxicological effects were noted at doses up to 1157 mg/kg bw per day. fao.org
Interactive Data Table: Subchronic Oral Toxicity of this compound in Rats
| Study Duration | Species | NOAEL (ppm) | NOAEL (mg/kg bw/day) | LOAEL (ppm) | LOAEL (mg/kg bw/day) | Observed Effects at LOAEL |
|---|
Genotoxicity Testing: In Vitro and In Vivo Studies
A comprehensive range of genotoxicity assays has been performed to assess the potential of this compound to induce genetic mutations or chromosomal damage. These tests included both in vitro (in cultured cells) and in vivo (in living organisms) studies. The battery of tests for this compound included assessments for gene mutations in mammalian cells, chromosomal aberrations in vitro in mammalian cells (such as Chinese hamster ovary cells and human lymphocytes), and an in vivo micronucleus test in murine bone marrow erythrocytes.
Across this adequate range of assays, this compound was not found to be genotoxic in either mammalian or microbial test systems. flvc.org In the in vivo mammalian erythrocyte micronucleus test, this compound did not induce a statistically significant increase in micronucleated polychromatic erythrocytes in mice. Based on these collective findings, regulatory and scientific bodies have concluded that this compound is unlikely to be genotoxic. flvc.org
Interactive Data Table: Summary of Genotoxicity Studies for this compound
| Assay Type | Test System | Metabolic Activation | Result |
|---|---|---|---|
| In Vitro Gene Mutation | Mammalian Cells | With and Without | Negative |
| In Vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) Cells | With and Without | Negative |
| In Vitro Chromosomal Aberration | Human Lymphocytes | With and Without | Negative |
Comparative Toxicological Assessment with Glyphosate and Aminomethylphosphonic Acid
When evaluating the toxicological profile of a metabolite, it is essential to compare it with its parent compound and other major metabolites. Toxicological data for this compound show it has low acute oral toxicity, with a lethal dose (LD50) greater than 5000 mg/kg bw in rats. fao.orgflvc.org This indicates a lower level of acute toxicity compared to some technical-grade glyphosate formulations.
In Vitro Cellular Effects and Potential Interference with Metabolic Pathways
In vitro studies using cell cultures are instrumental in exploring the specific mechanisms by which a compound may exert biological effects at the cellular level. Research on glyphosate and AMPA has identified specific cellular interactions, such as the inhibition of the αVβ3 integrin, which can affect cell adhesion and differentiation. nih.gov However, this integrin-inhibitory effect was found to be structure-specific. nih.gov Studies investigating structural analogs of glyphosate showed that this compound did not exhibit this inhibitory effect, distinguishing its cellular activity from that of glyphosate and AMPA. nih.gov
While the conversion of glyphosate to this compound is a known metabolic pathway in genetically modified plants, specific studies on the potential for this compound to interfere with mammalian metabolic pathways are limited. researchgate.netnih.gov The available data points to a distinct and less impactful cellular profile compared to glyphosate.
Structure-Activity Relationship (SAR) Analysis for Toxicological Hazard Identification
Structure-Activity Relationship (SAR) analysis is a computational method used in toxicology to predict the potential hazards of a chemical based on its molecular structure. fao.org By comparing the chemical's structure to those of known toxic substances, SAR can identify "structural alerts" that may indicate a potential for effects like carcinogenicity or mutagenicity.
Ecotoxicological Impacts on Non-Target Organisms
This compound is identified as the principal metabolite of glyphosate in crops genetically modified with the gat trait, which are designed to detoxify glyphosate through N-acetylation. researchgate.netnih.gov This metabolic process means that this compound can be introduced into the environment and may be present in animal feed items derived from these crops. Despite its known presence in agricultural systems, a review of available scientific literature reveals a significant data gap regarding the specific ecotoxicological effects of this compound on non-target organisms.
Effects on Aquatic Organisms and Ecosystems
The potential for herbicides and their metabolites to enter aquatic ecosystems through runoff or leaching is a key aspect of their environmental risk assessment. hh-ra.org However, a review of the available scientific literature reveals a significant data gap regarding the specific effects of this compound on aquatic life.
Table 1: Status of Aquatic Ecotoxicity Data for this compound
| Test Organism Group | Endpoint | Data Availability |
|---|---|---|
| Fish | Acute Toxicity (LC50) | Data not found |
| Chronic Toxicity (NOEC/LOEC) | Data not found | |
| Aquatic Invertebrates (e.g., Daphnia) | Acute Immobilisation (EC50) | Data not found |
| Chronic Reproduction | Data not found |
Influence on Soil Biota and Microbial Community Dynamics
While extensive research has been conducted on the effects of glyphosate on soil microbial communities and earthworms, there is a notable lack of studies focusing specifically on this compound. alanplewis.comnih.govnih.govresearchgate.net Studies on glyphosate have shown varied, and sometimes transient, effects on microbial community structure and function. nih.govresearchgate.net Similarly, the toxicity of glyphosate to earthworms has been a subject of investigation, with some studies indicating negative effects on reproduction or growth under certain conditions. nih.govresearchgate.netmdpi.comnih.gov
However, direct ecotoxicological data assessing the impact of this compound on these soil organisms are absent from the available scientific literature. It is currently unknown if this compound interacts with soil microbial communities or affects the health and behavior of crucial soil invertebrates like earthworms in a manner similar to or different from glyphosate or AMPA. bohrium.com
Table 2: Status of Soil Ecotoxicity Data for this compound
| Organism/Process | Endpoint | Data Availability |
|---|---|---|
| Soil Microbial Community | Community Structure (e.g., FAME, 16S rRNA sequencing) | Data not found |
| Functional Activity (e.g., respiration, enzyme activity) | Data not found | |
| Earthworms (e.g., Eisenia fetida) | Acute Toxicity (LC50) | Data not found |
Terrestrial Ecotoxicity Assessments
Terrestrial ecotoxicity assessments evaluate the potential harm of chemical substances to non-target terrestrial organisms, including birds and beneficial insects like bees. researchgate.net These assessments are crucial for understanding the broader environmental risks associated with pesticide use.
There is a significant gap in the scientific literature regarding the terrestrial ecotoxicity of this compound. nih.gov Standard avian toxicity tests measure acute oral toxicity (LD50) and dietary toxicity (LC50) in species like the bobwhite quail or mallard duck. nih.govnih.govepa.govcnrs.fr For bees, assessments include acute contact and oral toxicity (LD50) to determine the potential for harm to pollinators. ufl.eduwikipedia.orgnih.gov
Specific studies providing these toxicological endpoints for this compound for either avian or bee species could not be identified in a review of published research. While the presence of glyphosate and its primary metabolite AMPA in products like honey has been documented, one report noted that in a large European database, only a single honey sample contained unquantifiable levels of this compound, suggesting that exposure of bees to this specific metabolite may be limited or is not widely monitored. researchgate.netnih.gov Without dedicated studies, the potential risks of this compound to terrestrial wildlife remain uncharacterized.
Table 3: Status of Terrestrial Ecotoxicity Data for this compound
| Test Organism Group | Endpoint | Data Availability |
|---|---|---|
| Birds | Acute Oral Toxicity (LD50) | Data not found |
| Dietary Toxicity (LC50) | Data not found | |
| Bees | Acute Contact Toxicity (LD50) | Data not found |
Emerging Research Areas and Future Perspectives on N Acetylglyphosate
Elucidation of Uncharacterized Metabolic Pathways and Environmental Transformations
N-Acetylglyphosate is formed in glyphosate-tolerant crops that contain a glyphosate (B1671968) N-acetyltransferase (GAT) gene. fao.org This enzyme inactivates glyphosate by converting it to this compound, making it the principal metabolite in these specific plant commodities. fao.org While this primary pathway in GAT-containing plants like maize and soybean is established, further research is needed to fully understand its subsequent transformations in various environmental compartments.
In livestock, the metabolic pathway of this compound has been investigated in animals such as lactating goats and laying hens. fao.org Studies show that after oral ingestion, this compound is metabolized through de-acetylation to form glyphosate. fao.org Both this compound and the resulting glyphosate can be further metabolized to form N-acetyl aminomethylphosphonic acid (N-acetyl AMPA) and aminomethylphosphonic acid (AMPA), respectively. fao.orgmdpi.com It is also proposed that N-acetyl AMPA may undergo de-acetylation to form AMPA. fao.org The metabolism in animals is characterized by rapid elimination, primarily through excreta, with insignificant transfer of residues into fat, meat, or eggs. fao.org However, subtle variations in metabolic rates and intermediate products across different species and environmental conditions remain an area for more detailed investigation.
Development of Confirmatory Analytical Methods for Underexplored Matrices (e.g., Honey)
The detection and quantification of this compound, a highly polar compound, present analytical challenges, particularly in complex food matrices. fda.govlcms.cz Standard multi-residue pesticide methods are often ineffective. fda.gov Consequently, specialized analytical methods are required.
Recent efforts have focused on developing and validating robust methods for a variety of matrices. The U.S. Food and Drug Administration (FDA) has validated a method using aqueous extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detecting glyphosate, glufosinate, and this compound in diverse food types, including those with high water, acid, sugar, oil, and starch content. fda.gov
Honey, a particularly complex matrix, has been a focus of method development. nih.govnih.gov A 2023 study detailed an LC-MS/MS method for the simultaneous determination of glyphosate, glufosinate, and their metabolites, including this compound, in honey without the need for derivatization. nih.gov This method demonstrated good recoveries (86-106%) and precision (<10%), with a limit of quantification for this compound of 2 µg/kg. nih.gov Another approach for honey analysis involves online solid-phase extraction coupled with LC-MS/MS after derivatization. nih.govusrtk.org Despite these advancements, regulatory bodies have noted that confirmatory analytical methods for this compound are still required for some matrix categories. mdpi.comnih.govresearchgate.net
| Method | Matrix Examples | Key Features | Limit of Quantification (LOQ) | Source |
|---|---|---|---|---|
| Aqueous Extraction & LC-MS/MS | Honey, Corn, Soybean, Olive Oil, Avocado, Milk, Eggs | Unified method for routine use; no derivatization needed. | Below 10 ng/g for most matrices. | fda.gov |
| LC-MS/MS with Mixed-Mode Column | Honey | Simultaneous analysis without derivatization; uses reversed-phase and anion exchange. | 2 µg/kg | nih.gov |
| Solid-Phase Analytical Derivatization & LC-MS/MS | Soybeans | Rapid method using MTBSTFA for derivatization. | Not specified. | nih.gov |
| Ion Chromatography-High-Resolution Mass Spectrometry (IC-HRMS) | Honey | Complementary method for polar pesticides. | 0.01 mg/kg | researchgate.net |
Refinement of Toxicological Endpoints and Long-Term Carcinogenicity and Reproductive Toxicity Studies
The toxicological profile of this compound is often evaluated in the context of its parent compound, glyphosate. The U.S. Environmental Protection Agency (EPA) concluded that this compound is not likely to be more toxic than glyphosate based on available acute toxicity studies and Structure-Activity Relationship (SAR) analysis. govinfo.gov Both compounds exhibit low acute oral toxicity (LD50 > 5,000 mg/kg) and are placed in acute Toxicity Category IV. govinfo.gov Subchronic studies further suggest that this compound is less toxic than glyphosate, and metabolism studies indicate both are rapidly absorbed and excreted without being biosequestered. govinfo.gov
However, a significant data gap exists regarding the specific long-term effects of this compound. nih.gov While an extensive database exists for glyphosate, there is a lack of dedicated long-term carcinogenicity and reproductive toxicity studies for this compound itself. govinfo.govnih.gov Regulatory assessments often rely on bridging data from glyphosate, assuming similar or lower toxicity. govinfo.gov
Recent long-term studies on glyphosate and glyphosate-based herbicides (GBHs) underscore the importance of such research. A comprehensive carcinogenicity study published in 2025 found that long-term exposure to glyphosate and two commercial formulations, beginning prenatally, caused dose-related increases in multiple benign and malignant tumors in rats at levels currently considered safe by some regulatory agencies. glyphosatestudy.orgfoodtimes.eunih.gov Tumors were observed in various tissues, including haemolymphoreticular, nervous system, liver, and ovary, with some cancers showing early onset. glyphosatestudy.orgnih.gov These findings support the International Agency for Research on Cancer's (IARC) classification of glyphosate as a probable human carcinogen and highlight the need to refine toxicological endpoints. foodtimes.euscielo.br
Similarly, research on the reproductive effects of glyphosate and its formulations has indicated they may disrupt normal endocrine function, with potential adverse consequences for reproductive health. nih.govnih.gov Effects observed in animal models include hormonal imbalances and alterations in genes involved in endocrine pathways. nih.govresearchgate.net Given that this compound is a key metabolite, dedicated long-term studies are essential to determine its specific toxicological profile and ensure comprehensive risk assessment. nih.gov
Assessment of Cumulative and Mixture Effects with Co-occurring Agrochemicals and Metabolites
In agricultural settings, organisms are rarely exposed to a single chemical. Instead, they encounter a mixture of active ingredients, metabolites, and other agrochemicals like fertilizers, fungicides, and insecticides. weedcontroljournal.orgnih.gov The toxicological interactions within these mixtures can be complex, leading to additive, synergistic (greater than additive), or antagonistic (less than additive) effects. weedcontroljournal.orgnih.gov
Research on glyphosate has shown that its association with other herbicides can produce varied effects. weedcontroljournal.org For instance, mixtures with systemic herbicides that mimic auxins generally result in a synergistic effect, while interactions with contact herbicides can often be antagonistic. weedcontroljournal.org The specific outcome depends on the doses, plant species, and developmental stage. weedcontroljournal.org
However, there is a significant lack of published research on the interaction of glyphosate—and by extension, this compound—with fungicides and insecticides. weedcontroljournal.org The metabolic processes affecting the biotransformation of pesticides are a common mechanism for synergistic interactions. nih.gov Therefore, understanding how the presence of other agrochemicals might influence the metabolism of this compound and its potential biological activity is a critical area for future research. Assessing the cumulative risk from simultaneous exposure to this compound, its parent compound glyphosate, other metabolites like AMPA, and unrelated agrochemicals is necessary for a realistic environmental and human health risk assessment. nih.gov
Harmonization of Global Regulatory Frameworks and Maximum Residue Limits
Regulatory frameworks and Maximum Residue Limits (MRLs) for glyphosate and its metabolites, including this compound, vary significantly across different countries and regions. researchgate.net This lack of harmonization creates challenges for international trade and complicates global risk assessment efforts.
The definition of the residue for enforcement and risk assessment purposes is a key point of divergence. In some jurisdictions, the residue definition for certain commodities includes this compound. For example, the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) proposed a residue definition for compliance in soya bean, maize, and rape to be the sum of glyphosate and this compound. fao.org Similarly, in the United States, compliance with the tolerance for glyphosate in soybeans is determined by measuring both glyphosate and this compound. lcms.cz
In the European Union, the European Food Safety Authority (EFSA) has also considered residue definitions that include this compound, particularly for genetically modified crops and for risk assessment purposes. mdpi.comnih.goveuropa.eu However, Europe has not established MRLs for glyphosate's active metabolites in honey, unlike Australia and New Zealand, where the MRL for honey is set for the sum of glyphosate, this compound, and AMPA. researchgate.net These discrepancies highlight the need for international collaboration to harmonize residue definitions and MRLs based on comprehensive, up-to-date scientific data.
| Region/Body | Commodity Example | Residue Definition for Compliance/Risk Assessment | Source |
|---|---|---|---|
| JMPR | Soya bean, Maize, Rape | Sum of glyphosate and N-acetyl-glyphosate, expressed as glyphosate. | fao.org |
| United States | Soybean | Glyphosate and its metabolite N-acetyl-glyphosate. | lcms.cz |
| European Union (EFSA proposed) | All Plant Commodities (optional) / GM Crops | Sum of glyphosate, AMPA, and N-acetyl-glyphosate for monitoring. | mdpi.comnih.gov |
| Australia & New Zealand | Honey | Sum of glyphosate, this compound, and AMPA, expressed as glyphosate. | researchgate.net |
Advanced Biotechnological Applications and Novel Trait Development Involving this compound Metabolism
The metabolic pathway that produces this compound is itself a product of advanced biotechnology. The development of glyphosate-tolerant crops was a significant step in modern agriculture, and the strategy of inactivating glyphosate via acetylation represents a novel approach. researchgate.net
This was made possible by the discovery and evolution of a microbial acetyltransferase. Researchers identified weak enzymatic activity for the N-acetylation of glyphosate in several strains of Bacillus licheniformis. researchgate.net Through protein evolution techniques, the efficacy of this enzyme, glyphosate N-acetyltransferase (GAT), was dramatically improved. researchgate.net The evolved enzyme demonstrated a significantly enhanced ability to acetylate glyphosate, thereby neutralizing its herbicidal activity. researchgate.net
The genes encoding these highly efficient GAT enzymes have been introduced into crops like corn and soy, creating plants that can withstand glyphosate application by converting it to the non-phytotoxic this compound. fao.orgcdc.gov This represents a key biotechnological application where understanding a specific metabolic pathway has led to the development of a novel agricultural trait. Future research in this area could focus on further optimizing this enzymatic process, exploring other metabolic pathways for herbicide tolerance, and developing new traits that could enhance crop resilience and productivity.
Q & A
Basic Research Questions
Q. What analytical methods are validated for detecting N-Acetylglyphosate in animal tissues and crop matrices?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the primary method for quantifying this compound in complex matrices. For animal tissues (e.g., liver, eggs), extraction involves homogenization with acidified methanol, followed by cleanup via solid-phase extraction and quantification using isotope-labeled internal standards . In crops, stability during frozen storage is assessed by periodic re-analysis over 6–24 months to validate method robustness .
- Key Considerations : Cross-validation by independent laboratories ensures reproducibility (e.g., Pyxant Labs validated Dupont-20009 for animal matrices with ≤10% inter-laboratory variance) .
Q. How does glyphosate metabolism in transgenic plants lead to this compound accumulation?
- Mechanism : Glyphosate-tolerant crops express glyphosate acetyltransferase (GAT), which acetylates glyphosate using acetyl-CoA, forming non-herbicidal this compound. This metabolite is further degraded to N-acetyl-AMPA in some species .
- Experimental Design : Metabolic studies use [¹⁴C]-glyphosate tracer techniques in transgenic plants (e.g., maize, soybean) to track conversion rates and identify intermediates via radiometric detection .
Q. What factors influence the environmental persistence of this compound in soil and water?
- Key Factors :
- Soil Type : Adsorption coefficients (Kd) vary with organic matter content; higher clay content reduces mobility .
- Microbial Activity : Aerobic soil studies show slower degradation compared to glyphosate (half-life: 20–40 days vs. 7–14 days) .
- Methodological Approach : Use of lysimeter trials to simulate field conditions and quantify leaching potential .
Advanced Research Questions
Q. How can discrepancies in residue data for this compound across regulatory jurisdictions be reconciled?
- Data Contradictions : Codex and Australia require this compound inclusion in residue definitions, while the US and EU focus solely on glyphosate .
- Resolution Strategies :
- Harmonized Protocols : Cross-regional studies using standardized LC/MS/MS methods (e.g., DUPONT/20009) to reduce variability .
- Matrix-Specific Recovery Adjustments : For example, egg matrices require ≥85% recovery thresholds to account for lipid interference .
Q. What enzymatic engineering strategies enhance glyphosate acetylation efficiency in transgenic crops?
- Kinetic Optimization :
- Gene Shuffling : Libraries of GAT variants (e.g., from Bacillus licheniformis) are screened for improved kcat/Km ratios. Variants with 3–5× higher catalytic efficiency are selected for trait stacking .
- Table 1 : Kinetic Parameters of Engineered GAT Variants
| Variant | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|
| Wild-type | 0.8 ± 0.1 | 120 ± 15 | 6.7 × 10³ |
| Shuffled-3 | 2.4 ± 0.3 | 90 ± 10 | 2.7 × 10⁴ |
Q. What challenges arise in quantifying this compound alongside co-eluting metabolites like AMPA?
- Analytical Challenges :
- Chromatographic Co-Elution : Overlapping peaks for this compound and N-acetyl-AMPA require high-resolution MS/MS (e.g., Q-Exactive Orbitrap) with MRM transitions (e.g., m/z 254 → 140) .
- Matrix Effects : Ion suppression in plant tissues (e.g., soybean hay) is mitigated by dilution or post-column infusion .
- Validation Criteria : Limits of quantification (LOQ) ≤0.01 ppm in crops and ≤0.05 ppm in animal tissues .
Methodological Recommendations
- Toxicological Studies : Use laying hen and goat models to assess bioaccumulation potential, with tissue-specific residue profiling (e.g., liver vs. muscle) .
- Stability Testing : Monitor this compound degradation in frozen crops (−20°C) over 24 months to establish storage guidelines .
- Regulatory Compliance : Align analytical protocols with regional residue definitions (e.g., include this compound in Codex-compliant assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
